BenchChemオンラインストアへようこそ!

1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone

Antimalarial drug discovery Chloroquine analogue QSAR

1-(7-Chloro-4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone (compound 7a) is a 3-trifluoroacetyl-4-dimethylaminoquinoline derivative that serves as a pivotal synthetic intermediate in the preparation of fluorine-containing chloroquine analogues. Designed to retain the 7-chloro substituent identified as essential for antiplasmodial activity by QSAR analyses, this compound uniquely combines a C3-trifluoroacetyl electron-withdrawing group that activates the C4 position for aromatic nucleophilic N-N, N-S, and N-O exchange reactions, enabling divergent access to libraries of 4-substituted chloroquine analogues that cannot be readily prepared by conventional routes.

Molecular Formula C13H10ClF3N2O
Molecular Weight 302.68 g/mol
Cat. No. B13101707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone
Molecular FormulaC13H10ClF3N2O
Molecular Weight302.68 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C=CC(=CC2=NC=C1C(=O)C(F)(F)F)Cl
InChIInChI=1S/C13H10ClF3N2O/c1-19(2)11-8-4-3-7(14)5-10(8)18-6-9(11)12(20)13(15,16)17/h3-6H,1-2H3
InChIKeySMPXGYNUDDIDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Chloro-4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone (CAS 501947-42-8): A Key Fluorinated Chloroquine Intermediate for Antimalarial Lead Discovery


1-(7-Chloro-4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone (compound 7a) is a 3-trifluoroacetyl-4-dimethylaminoquinoline derivative that serves as a pivotal synthetic intermediate in the preparation of fluorine-containing chloroquine analogues [1]. Designed to retain the 7-chloro substituent identified as essential for antiplasmodial activity by QSAR analyses, this compound uniquely combines a C3-trifluoroacetyl electron-withdrawing group that activates the C4 position for aromatic nucleophilic N-N, N-S, and N-O exchange reactions, enabling divergent access to libraries of 4-substituted chloroquine analogues that cannot be readily prepared by conventional routes [1]. Its predicted LogP of 3.7 and zero hydrogen-bond donor count differentiate it physicochemically from chloroquine (LogP ~4.6, one HBD), potentially influencing membrane permeability and off-target profiles [2].

Why 1-(7-Chloro-4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone Cannot Be Replaced by Generic 4-Aminoquinolines or Non-Chlorinated Analogues


Generic substitution of this compound fails for two interdependent reasons grounded in quantitative structure-activity evidence. First, QSAR studies on chloroquine analogues have established that the 7-chloro substituent is the most suitable group for activity against chloroquine-resistant Plasmodium falciparum, and that it is functionally irreplaceable by other substituents if antimalarial potency is to be preserved [1]. The non-chlorinated analogue 1-(4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone (CAS 260444-63-1) lacks this critical pharmacophoric element and therefore cannot serve as a competent replacement in antimalarial lead optimization [1]. Second, the 3-trifluoroacetyl group is not merely a spectator moiety; its strong electron-withdrawing effect converts the otherwise inert 4-dimethylamino group into an excellent leaving group for aromatic nucleophilic substitution, a reactivity profile absent in chloroquine, its 4-aminoquinoline precursors, or the non-trifluoroacetylated parent compound 7-chloro-4-(N,N-dimethylamino)quinoline [1]. A user requiring both the 7-chloro pharmacophore and the C3-trifluoroacetyl activation handle for divergent analog synthesis therefore cannot substitute this intermediate with any single commercially available alternative.

Quantitative Differentiation Evidence for 1-(7-Chloro-4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone: Comparator-Backed Selection Data


7-Chloro Substituent Essentiality: QSAR Evidence That the Chlorine Atom Is Irreplaceable for Antiplasmodial Activity

QSAR analyses of chloroquine analogues have demonstrated that the chlorine atom at the 7-position of the quinoline ring is the most suitable substituent for retaining activity against chloroquine-resistant Plasmodium falciparum, and that replacing it with other substituents consistently degrades antiplasmodial potency [1]. This finding was corroborated by independent structure-activity investigations, which concluded that the 7-chloro substituent is functionally irreplaceable for promising antimalarial activity [1]. The target compound retains this essential 7-chloro substituent, whereas the direct non-chlorinated analogue 1-(4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone (CAS 260444-63-1) lacks it and therefore cannot be expected to deliver comparable antimalarial activity in downstream analogs.

Antimalarial drug discovery Chloroquine analogue QSAR Plasmodium falciparum 7-Chloroquinoline pharmacophore

Unique C4-Dimethylamino Leaving Group Reactivity: Trifluoroacetyl-Activated Aromatic Nucleophilic Substitution Not Available in Chloroquine or Its Precursors

In the target compound 7a, the 3-trifluoroacetyl group exerts a strong electron-withdrawing effect that converts the 4-dimethylamino group—which is normally inert toward nucleophilic displacement in aromatic systems—into an excellent leaving group [1]. This enables N-N, N-S, and N-O exchange reactions with amines, thiols, and alcohols/phenols, respectively, to produce (7-chloro-3-trifluoroacetylquinolin-4-yl)amines (7b-i), thiols (8), and ethers (9) [1]. By contrast, the direct precursor 7-chloro-4-(N,N-dimethylamino)quinoline (6) does not undergo such nucleophilic substitution at the 4-position because it lacks the activating trifluoroacetyl group [1]. Chloroquine itself has a secondary amine at the 4-position and cannot serve as a substrate for this N-N/S/O exchange chemistry. The non-trifluoroacetylated parent compound GF1059 (7-chloro-N,N-dimethylquinolin-4-amine) is limited to biological target engagement (e.g., antileishmanial activity via mitochondrial membrane potential disruption [2]) but does not offer the synthetic divergence capability of 7a.

Aromatic nucleophilic substitution Dimethylamino leaving group Trifluoroacetyl activation Divergent synthesis Chloroquine analogue library

In Vivo Antimalarial Proof-of-Concept: Downstream Analog 7g Extends Median Survival to >11.6 Days in P. berghei Mouse Model vs. 7 Days for Untreated Controls

Compound 7a serves as the direct synthetic precursor to 7g, a chloroquine analogue bearing the 5-diethylaminopentan-2-ylamino side chain at the 4-position (i.e., the identical side chain found in chloroquine). When 7g was evaluated in a Plasmodium berghei mouse malaria model, administration extended the median survival period to more than 11.6 days, compared with 7 days for the non-administration control group [1]. This represents a >66% prolongation of survival. Additionally, 7g and its congener 9b exhibited fungicidal activity against Pseudoperonospora cubensis (cucumber downy mildew) with EC50 values of less than 7.8 ppm and 7.8 ppm, respectively, matching or exceeding the efficacy of the commercial phenylamide fungicide oxadixyl (EC50 = 7.8 ppm) [1]. These biological data validate that the synthetic route passing through intermediate 7a yields compounds with meaningful in vivo efficacy, justifying the selection of 7a as the key intermediate for antimalarial lead generation campaigns.

In vivo antimalarial efficacy Plasmodium berghei Chloroquine analogue Median survival Mouse malaria model

Physicochemical Differentiation from Chloroquine: Zero Hydrogen-Bond Donors and Lower LogP Alter Permeability and Off-Target Liability Profiles

The target compound 7a possesses a fundamentally different hydrogen-bonding and lipophilicity profile compared to chloroquine, the clinical standard. 7a has zero hydrogen-bond donors (HBD = 0) vs. chloroquine's one HBD, a difference that can significantly influence passive membrane permeability, blood-brain barrier penetration, and off-target binding promiscuity [1]. The predicted LogP of 7a is 3.7, approximately 0.6-0.9 log units lower than chloroquine (reported XLogP3 ≈ 4.6), indicating reduced lipophilicity that may translate to lower tissue accumulation and phospholipidosis risk [1]. Additionally, 7a has 6 hydrogen-bond acceptors (vs. 3 for chloroquine), reflecting the contribution of the trifluoroacetyl carbonyl and fluorine atoms, which can engage in distinct polar interactions with biological targets. These differences matter for procurement because 7a-derived analogs will inherit physicochemical properties distinct from those of conventional chloroquine derivatives, potentially addressing chloroquine's liability of excessive tissue accumulation.

LogP Hydrogen-bond donor Physicochemical property Drug-likeness Chloroquine comparator

Optimal Application Scenarios for 1-(7-Chloro-4-(dimethylamino)quinolin-3-yl)-2,2,2-trifluoroethanone Based on Quantitative Differentiation Evidence


Divergent Synthesis of 4-Substituted Chloroquine Analogue Libraries for Antimalarial Lead Optimization

7a is the optimal starting material for medicinal chemistry campaigns that require systematic exploration of 4-position substituents (amines, thiols, ethers) while retaining the 7-chloro pharmacophore essential for antiplasmodial activity [1]. Unlike chloroquine, which cannot undergo 4-substituent exchange, 7a enables library synthesis through a single intermediate, with demonstrated N-N exchange yields of 85-99% across amines of varying steric and electronic character, including the chloroquine-identical 5-diethylaminopentan-2-ylamino side chain (95% yield to 7g) [1]. This divergent platform has been validated by the in vivo antimalarial activity of 7g (>11.6 days median survival vs. 7 days control in P. berghei mouse model) [1].

Fluorine-Containing Antimalarial Drug Discovery Targeting Chloroquine-Resistant P. falciparum

For programs specifically targeting chloroquine-resistant malaria, 7a offers two synergistic advantages grounded in evidence: (i) the retention of the 7-chloro substituent that QSAR analyses identify as the most suitable group for activity against resistant strains [1]; and (ii) the presence of the trifluoroacetyl group, which introduces fluorine atoms that can enhance metabolic stability and modulate lipophilicity (LogP 3.7 vs. chloroquine 4.6) [2]. The downstream analog 7g, bearing the chloroquine-identical side chain but incorporating the trifluoroacetyl motif, demonstrated in vivo efficacy, confirming that the trifluoroacetyl group is compatible with antimalarial activity [1]. Additionally, 7g and 9b exhibited anti-oomycete activity matching the commercial fungicide oxadixyl (EC50 ≤7.8 ppm), suggesting potential for agricultural antifungal applications and indicating broad anti-microorganism utility [1].

Synthesis of 4-Thio- and 4-Oxy-Chloroquine Analogues Inaccessible via Conventional Amination Routes

7a uniquely enables access to 4-thiochloroquine (8 series, 47-63% yield) and 4-oxychloroquine (9 series, 68-84% yield) analogues through N-S and N-O exchange reactions, compound classes that are exceedingly difficult to prepare from chloroquine or 4,7-dichloroquinoline via standard SNAr or cross-coupling methods [1]. These 4-S and 4-O analogues are of significant interest because the 4-N-, 4-S-, and 4-O-chloroquine series exhibit differential heme binding constants, hemozoin formation inhibition potencies, and activities against chloroquine-resistant strains, as established by Natarajan et al. (J. Med. Chem. 2008) [1]. Procurement of 7a is the most direct entry point into this underexplored chemical space.

Neglected Tropical Disease Drug Discovery: Antileishmanial Lead Development Leveraging the 7-Chloroquinoline Scaffold

Although 7a itself has not been directly profiled for antileishmanial activity, its immediate synthetic precursor GF1059 (7-chloro-N,N-dimethylquinolin-4-amine) has demonstrated potent in vitro and in vivo antileishmanial efficacy, with selectivity indices of 154.6 and 86.4 against L. infantum and L. amazonensis promastigotes, respectively, and significant reductions in parasite load in BALB/c mice infected with L. amazonensis [1]. Since 7a retains the identical 7-chloroquinoline core and adds the trifluoroacetyl activation handle, it represents a logical进阶 intermediate for generating focused libraries of 4-modified GF1059 analogues aimed at improving potency, selectivity, or pharmacokinetic properties for leishmaniasis drug discovery [1].

Quote Request

Request a Quote for 1-(7-Chloro-4-(dimethylamino)quinolin-3-YL)-2,2,2-trifluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.